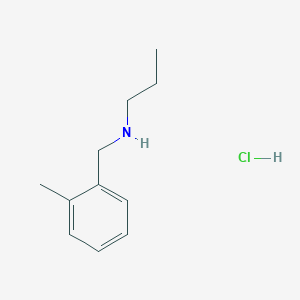

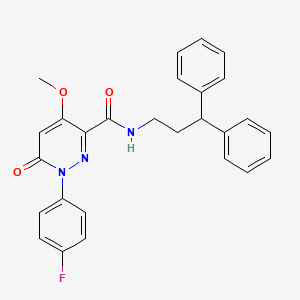

![molecular formula C23H25ClFNO6 B2865617 Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate CAS No. 439108-33-5](/img/structure/B2865617.png)

Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethyl malonate is a diethyl ester of malonic acid that is commonly used in organic synthesis. It is a colorless liquid with a characteristic apple-like odor . The compound you mentioned seems to be a derivative of diethyl malonate, with additional acetylamino and benzyl groups attached.

Synthesis Analysis

The synthesis of such compounds typically involves the alkylation of diethyl malonate at the carbon alpha to both carbonyl groups, followed by conversion to a substituted acetic acid . The specific synthesis route for your compound would likely involve additional steps to introduce the acetylamino and benzyl groups.Chemical Reactions Analysis

Diethyl malonate can undergo a variety of chemical reactions, including ester hydrolysis, transesterification, and the malonic ester synthesis . Your compound would likely exhibit similar reactivity, with the additional groups potentially influencing the reaction outcomes.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Diethyl malonate is a colorless liquid that is slightly soluble in water and readily soluble in most organic solvents . It has a boiling point of around 199°C . Your compound would likely have different properties due to the additional functional groups.Aplicaciones Científicas De Investigación

Alkaline Hydrolysis and Antioxidation Properties

Alkaline hydrolysis of related compounds, such as diethyl N-acetylamino(3,5-di-tert-butyl-4-hydroxybenzyl)malonate, demonstrates the process's dependency on temperature and reactants ratio, leading to decarboxylation. The study proposes using the energies of homolysis of the O-H bond of phenolic hydroxyl for predicting antioxidation activity, providing insight into the structure-activity relationship of similar compounds (Volod’kin, Lomakin, Zaikov, & Evteeva, 2009).

Synthetic and Biotransformation Studies

Research into diethyl α-acetamido, α-alkylmalonates, including compounds with structural similarities to diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate, highlights the synthetic routes and potential for biotransformation studies. These compounds' synthesis provides a foundation for exploring their applications in medicinal chemistry and drug development (Singh et al., 2000).

Exciplex Formation in Polymer Matrices

The study of diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate focuses on its ability to form exciplexes in fluid media and polymer matrices. This research is crucial for understanding the compound's photophysical properties, which can be applied in materials science and sensor development (Yuan, Guo, Zhen, Tazuke, & Párkányi, 1989).

Crystal and Molecular Structure Analysis

Synthesis of diethyl 2-(4-methylbenzylidene)malonate by Knoevenagel condensation and its characterization through NMR, mass spectroscopy, and X-ray diffraction studies provide valuable data on the molecular structure and potential chemical interactions of related compounds (Achutha et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

diethyl 2-acetamido-2-[[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methyl]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClFNO6/c1-4-30-21(28)23(26-15(3)27,22(29)31-5-2)13-16-9-11-17(12-10-16)32-14-18-19(24)7-6-8-20(18)25/h6-12H,4-5,13-14H2,1-3H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYIQTRFLJCMDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F)(C(=O)OCC)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClFNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2865535.png)

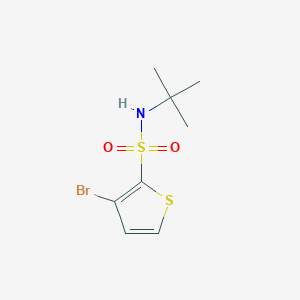

![N-cyclopentyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2865543.png)

![7-[(2-chlorophenyl)methyl]-1,3,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)

![{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine dihydrochloride](/img/structure/B2865546.png)

![N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]but-2-ynamide](/img/structure/B2865548.png)

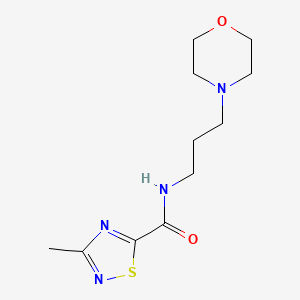

![(2E)-3-(dimethylamino)-1-(2,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2865550.png)

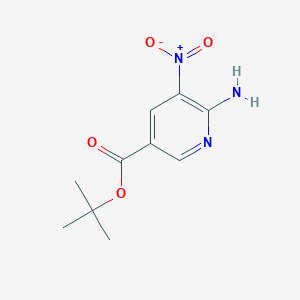

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2865553.png)

![(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B2865557.png)